4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a unique structure combining a chromenyl moiety with a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the chromenyl intermediate, which is then coupled with a pyrroloquinoline derivative.
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Preparation of Chromenyl Intermediate
Starting Material: 4-methyl-2-oxo-2H-chromene-7-carbaldehyde.
Reaction: The aldehyde is subjected to a Wittig reaction to introduce the desired side chain.
Conditions: The reaction is typically carried out in anhydrous conditions using a strong base like sodium hydride.
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Coupling with Pyrroloquinoline
Starting Material: 4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Reaction: The chromenyl intermediate is coupled with the pyrroloquinoline core through a nucleophilic substitution reaction.
Conditions: This step often requires a catalyst such as palladium and is performed under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrroloquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Anticancer Research: Studies suggest that it can inhibit certain cancer cell lines by interfering with DNA replication.
Industry
Dye Synthesis: The chromenyl moiety can be modified to produce dyes with specific absorption properties.
Pharmaceuticals: Its derivatives are being explored for use in drug development, particularly for their anti-inflammatory and analgesic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function. In cancer cells, it may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl moiety and exhibit similar biological activities.
Pyrroloquinoline derivatives: Compounds like pyrroloquinoline quinone (PQQ) are known for their antioxidant properties.
Uniqueness
4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the combination of the chromenyl and pyrroloquinoline structures, which confer a distinct set of chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H19NO5 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
11,11-dimethyl-9-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H19NO5/c1-13-9-20(26)30-19-10-15(7-8-16(13)19)29-12-14-11-24(2,3)25-21-17(14)5-4-6-18(21)22(27)23(25)28/h4-11H,12H2,1-3H3 |
InChI Key |
QVRGIABOEUSLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(N4C5=C3C=CC=C5C(=O)C4=O)(C)C |
Origin of Product |
United States |
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